REACTION_CXSMILES
|
[CH2:1]1[O:10][C:4]2([CH2:9][CH2:8][NH:7][CH2:6][CH2:5]2)[O:3][CH2:2]1.C(N(CC)CC)C.[CH3:18][C:19]1[CH:27]=[CH:26][C:22]([C:23](Cl)=[O:24])=[CH:21][CH:20]=1>C(OCC)(=O)C>[CH2:1]1[O:10][C:4]2([CH2:9][CH2:8][N:7]([C:23](=[O:24])[C:22]3[CH:26]=[CH:27][C:19]([CH3:18])=[CH:20][CH:21]=3)[CH2:6][CH2:5]2)[O:3][CH2:2]1
|
Name
|
|
Quantity
|
1.43 g
|
Type
|
reactant
|
Smiles
|
C1COC2(CCNCC2)O1
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
1.55 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C(=O)Cl)C=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
the mixture stirred for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The mixture was washed twice with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give an off-white solid, m.p. 59°-61° C.
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
C1COC2(CCN(CC2)C(C2=CC=C(C=C2)C)=O)O1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |